9-Chloro-2,3-dimethoxy-6-nitroacridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3-dimethoxy-6-nitroacridine typically involves the nitration of 9-chloroacridine followed by methoxylation. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and methanol in the presence of a base for methoxylation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3-dimethoxy-6-nitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitroacridone derivatives.
Reduction: Formation of aminoacridine derivatives.
Substitution: Formation of methoxyacridine derivatives.
Scientific Research Applications
9-Chloro-2,3-dimethoxy-6-nitroacridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3-dimethoxy-6-nitroacridine primarily involves DNA intercalation. This process involves the insertion of the acridine moiety between DNA base pairs, leading to the disruption of DNA replication and transcription. The compound can also interact with various enzymes involved in DNA processing, further affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
9-Chloroacridine: Lacks the methoxy and nitro groups, making it less versatile in chemical reactions.
2,3-Dimethoxyacridine: Lacks the chloro and nitro groups, affecting its reactivity and applications.
6-Nitroacridine: Lacks the chloro and methoxy groups, limiting its use in certain reactions.
Uniqueness
9-Chloro-2,3-dimethoxy-6-nitroacridine is unique due to the presence of chloro, methoxy, and nitro groups, which enhance its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
9-chloro-2,3-dimethoxy-6-nitroacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-21-13-6-10-12(7-14(13)22-2)17-11-5-8(18(19)20)3-4-9(11)15(10)16/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUBTXLHWQGBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289194 | |
Record name | 9-chloro-2,3-dimethoxy-6-nitroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-92-8 | |
Record name | NSC59774 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-chloro-2,3-dimethoxy-6-nitroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-CHLORO-6,7-DIMETHOXY-3-NITROACRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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